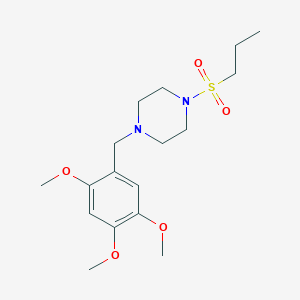
1-(propylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine
説明
1-(propylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine, commonly known as PPTBP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PPTBP is a piperazine derivative that has shown promising results in various studies, particularly in the field of neuroscience.
作用機序
PPTBP works by binding to the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. By binding to this receptor, PPTBP increases the release of dopamine, which has been shown to improve symptoms of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
PPTBP has been shown to have several biochemical and physiological effects in the body. It has been shown to increase the release of dopamine in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease. Additionally, PPTBP has been shown to have antioxidant properties, which can protect the brain from oxidative stress and damage.
実験室実験の利点と制限
One advantage of using PPTBP in lab experiments is its high potency and selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of dopamine in the brain and for developing new therapies for neurological disorders. However, one limitation of using PPTBP is its potential for toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of PPTBP and its potential therapeutic applications. One area of research is the development of new drugs that are based on the structure of PPTBP, which could have improved potency and fewer side effects. Additionally, further research is needed to understand the long-term effects of PPTBP on the brain and its potential for use in the treatment of other neurological disorders. Finally, more research is needed to understand the mechanisms of action of PPTBP and how it interacts with other neurotransmitters in the brain.
科学的研究の応用
PPTBP has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a positive effect on the central nervous system, particularly in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
1-propylsulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5S/c1-5-10-25(20,21)19-8-6-18(7-9-19)13-14-11-16(23-3)17(24-4)12-15(14)22-2/h11-12H,5-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDLRNBPMHXMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3467896.png)
![1-(4-ethoxy-3-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467903.png)
![1-(4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467908.png)
![1-(4-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467915.png)
![1-(2,3-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467918.png)
![1-(2,5-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467926.png)
![1-(2-ethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467930.png)
![1-[4-(methylthio)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3467936.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B3467941.png)
![2,6-dimethoxy-4-{[4-(2-naphthylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B3467943.png)
![1-(2-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3467945.png)
![1-(4-ethylbenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3467952.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3467964.png)
![N-(2-methyl-5-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467980.png)